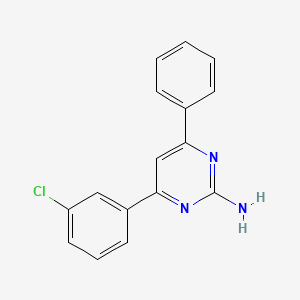

4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

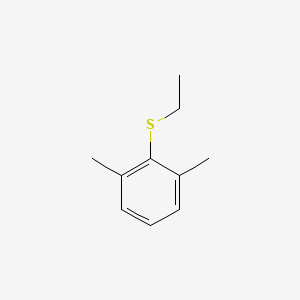

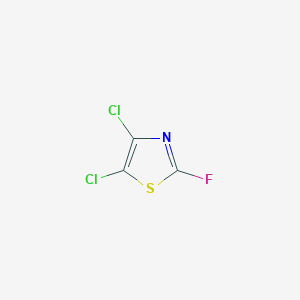

The compound “4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medicinal chemistry due to their presence in many bioactive molecules .

Molecular Structure Analysis

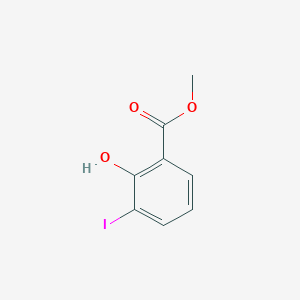

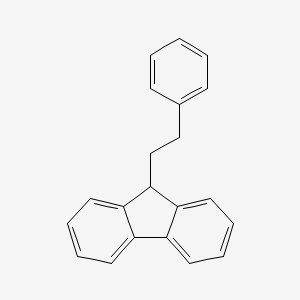

The molecular structure of “4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine” would likely involve a pyrimidine core with a phenyl group at the 6-position and a 3-chlorophenyl group at the 4-position. The 2-amine suggests the presence of an amino group at the 2-position of the pyrimidine ring .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms .Aplicaciones Científicas De Investigación

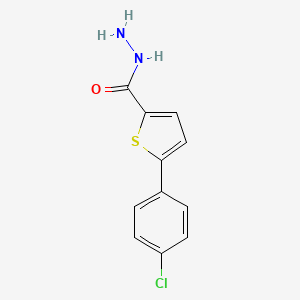

- Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored the antileishmanial potential of this compound. In vitro studies demonstrated that compound 13 (a derivative of 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine) displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a novel antileishmanial agent.

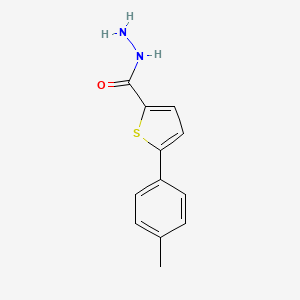

- Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a major global health concern. Compound 13 also exhibited promising in vivo antimalarial activity against Plasmodium berghei-infected mice. Additionally, compounds 14 and 15 showed significant inhibition effects against the parasite . These findings highlight the compound’s potential as an antimalarial candidate.

- The compound’s structure contains a pyrimidine ring fused with a phenyl group. Triazoles, another class of heterocycles, share similarities with pyrimidines. Understanding the chemistry of triazoles and their tautomeric forms (1,2,3-triazole and 1,2,4-triazole) can provide insights into the reactivity and properties of this compound .

- Researchers have explored structural modifications of quinazolone derivatives, including 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine, to enhance their pharmacological properties. Rational design and optimization strategies aim to improve efficacy, safety, and selectivity for specific targets .

- Computational approaches, such as molecular docking, help predict how a compound interacts with target proteins. In the case of compound 13, molecular docking studies on Lm-PTR1 (a Leishmania enzyme) revealed insights into its binding mode and potential mechanisms of action .

- Given the emergence of drug-resistant Plasmodium strains, novel antimalarial agents are urgently needed. Investigating the efficacy of 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine derivatives contributes to the ongoing efforts to combat drug-resistant malaria .

Antileishmanial Activity

Antimalarial Activity

Triazole Chemistry

Drug Design and Optimization

Molecular Docking Studies

Drug Resistance Mitigation

Mecanismo De Acción

Target of Action

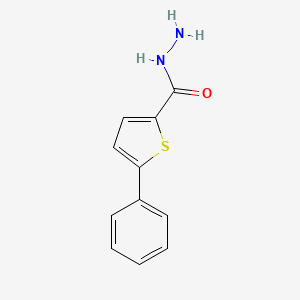

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Related compounds, such as 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline, have been studied for their antioxidant action . They have been found to be effective in the elementary act of chain termination in the oxidation of organic compounds .

Biochemical Pathways

Related compounds have been associated with the inhibition of radical chain oxidation of organic compounds . This suggests that 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine might also interact with similar biochemical pathways.

Pharmacokinetics

A study investigating the in vivo metabolism of a similar compound, 2-[1′-phenyl-3′-(3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, in rats has been conducted . The study found that the compound was metabolized in the liver and eliminated via the biliary route .

Result of Action

Related compounds have been associated with antioxidant action , suggesting that 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine might also exhibit similar effects.

Action Environment

The suzuki–miyaura coupling reaction, which is commonly used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound might also exhibit stability under various environmental conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-chlorophenyl)-6-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKHEUCPGRANOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)